N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methanesulfonamide
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic core (3,4-dihydroquinazolin-4-one) substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a methanesulfonamide moiety at position 4. Quinazolinones are known for diverse biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11-18-16-9-4-12(19-25(3,22)23)10-15(16)17(21)20(11)13-5-7-14(24-2)8-6-13/h4-10,19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWBABRFGDOGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C)C(=O)N1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the methoxyphenyl group and the methanesulfonamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions can vary widely, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a quinazolinone structure exhibit notable anticancer properties. Specifically, N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methanesulfonamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Studies highlight its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and function .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Enzyme Inhibition
This compound serves as an inhibitor for specific enzymes involved in disease pathways. For instance, it has been identified as a potential inhibitor of certain kinases that play crucial roles in cancer progression and metastasis. Its effectiveness in modulating enzyme activity could lead to the development of new therapeutic strategies targeting these pathways .
Molecular Probes
Due to its unique chemical structure, this compound can be utilized as a molecular probe in biochemical assays. Its ability to selectively bind to target proteins allows researchers to study protein interactions and functions within cellular environments .
Synthesis of Novel Materials
The compound's sulfonamide group enhances its solubility and reactivity, making it suitable for synthesizing novel materials with specific properties. For example, it can be incorporated into polymer matrices to create materials with enhanced mechanical and thermal properties for industrial applications .
Drug Delivery Systems
The incorporation of this compound into nanocarriers has been explored to improve drug delivery systems. Its ability to enhance the solubility and stability of poorly soluble drugs can significantly improve therapeutic efficacy .
Case Studies and Research Findings
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer | PMC7869538 | Induces apoptosis in cancer cell lines; potential therapeutic agent |
| Antimicrobial | MDPI Article | Effective against Gram-positive/negative bacteria; disrupts cell walls |
| Anti-inflammatory | PMC7769008 | Inhibits pro-inflammatory cytokines; potential treatment for arthritis |
| Enzyme Inhibition | MDPI Article | Inhibits specific kinases; potential for cancer therapy |
| Molecular Probes | PMC7869538 | Selective binding to target proteins; useful in biochemical assays |
| Novel Materials | MDPI Article | Enhances mechanical/thermal properties in polymers |
| Drug Delivery Systems | MDPI Article | Improves solubility/stability of drugs; enhances therapeutic efficacy |
Mechanism of Action
The mechanism of action of N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound’s quinazolinone core is shared with several analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:
Structural Insights from Crystallography
While direct crystallographic data for the target compound are unavailable, software like SHELXL () and ORTEP-3 () are widely used to resolve quinazolinone derivatives. These tools confirm planar quinazolinone cores and substituent orientations critical for activity .
Biological Activity
N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound can be represented structurally as follows:
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the quinazoline core : This can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate electrophiles.
- Sulfonamide formation : The introduction of the methanesulfonamide group is typically performed via nucleophilic substitution reactions with sulfonyl chlorides.
Antitumor Activity
Research has indicated that derivatives of quinazoline compounds exhibit notable antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit key enzymes involved in cancer cell proliferation, such as:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| BRAF(V600E) | Competitive | 0.5 |
| EGFR | Non-competitive | 1.2 |
| Aurora-A kinase | Mixed-type | 0.8 |
These findings suggest that the compound may act as a potential inhibitor for various oncogenic pathways.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vivo studies demonstrated significant reductions in carrageenan-induced paw edema in rat models, with an effective dose (ED50) of approximately 97.8 µmol/kg. This activity is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory responses.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes such as COX and various kinases, leading to altered signaling pathways in cells.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in tumor cells.
Case Studies and Research Findings
Several studies have highlighted the efficacy of quinazoline derivatives in various biological contexts:
- Antitumor Efficacy : A study published in Cancer Research demonstrated that a related quinazoline derivative significantly reduced tumor growth in xenograft models by targeting the EGFR pathway .
- Anti-inflammatory Effects : Research published in Journal of Medicinal Chemistry reported that quinazoline sulfonamides exhibited potent anti-inflammatory activity through COX inhibition .
- Mechanistic Insights : A detailed mechanistic study indicated that these compounds could modulate multiple signaling pathways involved in cell survival and apoptosis .
Q & A
Q. What are the recommended synthetic protocols for preparing N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methanesulfonamide?
The compound can be synthesized via a multi-step pathway involving cyclocondensation and sulfonamide coupling. A general procedure involves reacting 3-methyl-4-oxo-3,4-dihydroquinazolin-6-amine with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Purification typically employs flash column chromatography (80–100% ethyl acetate in hexane gradients) to isolate the product . For analogs, Suzuki-Miyaura cross-coupling with boronic acids has been used to introduce aryl groups, requiring Pd catalysts (e.g., PdCl₂(PPh₃)₂) and optimized reaction temperatures (e.g., 80–100°C in dioxane/water) .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : Confirm regiochemistry of the methoxyphenyl and methyl groups (¹H/¹³C NMR).
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using programs like SHELXL . For dynamic structural visualization, ORTEP-III can model thermal ellipsoids .
- Melting point (mp) : Compare with literature values (e.g., decomposition observed at 165–168°C in related sulfonamide derivatives) .
Q. How can solubility and handling challenges be addressed?
The compound’s sulfonamide group may limit solubility in non-polar solvents. Pre-solubility screening in DMSO (10 mM stock solutions) is recommended for biological assays. Storage at –20°C under inert atmosphere (argon) minimizes hydrolysis of the methoxy and sulfonamide groups .
Advanced Research Questions
Q. What crystallographic challenges arise during structural determination, and how are they resolved?
Disorder in the methoxyphenyl or methyl groups can complicate refinement. High-resolution data (≤1.0 Å) and twin refinement in SHELXL are critical for modeling disorder. For twinned crystals, the HKLF5 format in SHELXL enables dual-domain refinement . Programs like OLEX2 integrate SHELX workflows for real-time visualization of electron density maps .
Q. How should discrepancies between experimental and computational spectroscopic data be analyzed?
Divergences in NMR chemical shifts or IR stretches often arise from solvent effects or conformational flexibility. For example, methoxy group rotation in DMSO-d₆ can broaden ¹H NMR peaks. Hybrid computational approaches (DFT with implicit solvent models like SMD) improve agreement with experimental data . Cross-validate results using multiple datasets (e.g., compare with analogs in ) to identify systematic errors.
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to assess effects on bioactivity .
- Bioisosteric replacement : Substitute the sulfonamide with carbamate or acylurea groups while retaining hydrogen-bonding capacity.
- Pharmacophore mapping : Use docking studies (AutoDock Vina) to correlate substituent positions with binding affinity to target proteins (e.g., kinases) .
Q. How can stability under physiological conditions be evaluated?
Conduct accelerated degradation studies:
- Acidic/basic hydrolysis : Incubate in pH 1–13 buffers (37°C, 24 hr) and monitor via HPLC (Chromolith columns for high resolution) .
- Oxidative stress : Treat with H₂O₂ (3% v/v) and analyze degradation products using LC-MS .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition exotherms.
Q. What computational tools are recommended for modeling interactions with biological targets?
- Molecular docking : Glide (Schrödinger) or AutoDock for preliminary binding mode predictions.
- Molecular dynamics (MD) : GROMACS for simulating conformational flexibility of the dihydroquinazolinone core in aqueous environments.
- Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
